2-Butanone, 4-[(3-methylphenyl)thio]-
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
4-(3-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C11H14OS/c1-9-4-3-5-11(8-9)13-7-6-10(2)12/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
JHHAWWADKCXEFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SCCC(=O)C |
Origin of Product |
United States |
Systematic Synthetic Methodologies for 2 Butanone, 4 3 Methylphenyl Thio
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Butanone (B6335102), 4-[(3-methylphenyl)thio]-, the key strategic disconnections involve the carbon-sulfur (C-S) bond and the butanone backbone.
The most logical disconnection in the retrosynthesis of 2-Butanone, 4-[(3-methylphenyl)thio]- is the carbon-sulfur bond, which leads to two primary synthons: a nucleophilic sulfur species and an electrophilic butanone derivative. This disconnection suggests that the thioether linkage can be formed through the reaction of 3-methylbenzenethiol (B86895) with a suitable 4-carbon electrophile.
Alternatively, the disconnection can be envisioned where the sulfur acts as an electrophile, although this is a less common strategy in thioether synthesis. acsgcipr.org The most widely employed disconnections for thioether formation parallel those used in ether synthesis, such as S_N2, S_NAr, and metal-catalyzed thiolations, where sulfur acts as a neutral or anionic nucleophile partnered with a carbon-based electrophile. acsgcipr.org
| Disconnection | Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Rationale |
| C-S Bond | 3-methylbenzenethiol | 4-halobutan-2-one (e.g., 4-bromobutan-2-one) | This is a standard and reliable method for thioether synthesis via nucleophilic substitution. |
| C-S Bond | 3-methylbenzenethiol | Methyl vinyl ketone | This approach utilizes a conjugate addition reaction, a common strategy for forming C-S bonds. acsgcipr.org |
The construction of the butanone backbone itself can be approached in several ways. One common method involves the acetoacetic ester synthesis, which allows for the formation of ketones with a variety of substituents. This method is particularly useful for creating substituted ketones like the target molecule.
Another approach is the Friedel-Crafts acylation, which could be used to synthesize a precursor to the butanone backbone. wikipedia.orgmasterorganicchemistry.com For instance, acylation of an appropriate aromatic precursor could provide a ketone that can be further elaborated to the final product.
| Disconnection | Starting Materials | Intermediate | Rationale |
| Butanone Backbone | Ethyl acetoacetate, 3-methylphenylthioacetyl chloride | 3-oxo-4-[(3-methylphenyl)thio]butanoic acid | The acetoacetic ester synthesis is a versatile method for constructing ketone backbones. |
| Butanone Backbone | Toluene, 4-chlorobutyryl chloride | 1-(m-tolyl)-4-chlorobutan-1-one | Friedel-Crafts acylation can be used to introduce the butanone chain onto the aromatic ring, followed by subsequent modifications. |
Classical and Contemporary Synthetic Routes
Based on the retrosynthetic analysis, several synthetic routes can be proposed for the preparation of 2-Butanone, 4-[(3-methylphenyl)thio]-. These routes utilize well-established reactions in organic chemistry.
The thiol-ene reaction, or alkene hydrothiolation, is an efficient method for the formation of thioethers. wikipedia.org This reaction involves the addition of a thiol to an alkene, often proceeding via a radical mechanism to give the anti-Markovnikov product. wikipedia.orgacsgcipr.org In the context of synthesizing 2-Butanone, 4-[(3-methylphenyl)thio]-, this would involve the reaction of 3-methylbenzenethiol with methyl vinyl ketone.
The reaction can be initiated by radical initiators, light, or heat. wikipedia.org This method is considered a "click" reaction due to its high yield, stereoselectivity, and rapid reaction rate. wikipedia.org
| Reactants | Conditions | Product | Advantages |
| 3-methylbenzenethiol, Methyl vinyl ketone | Radical initiator (e.g., AIBN), heat or UV light | 2-Butanone, 4-[(3-methylphenyl)thio]- | High atom economy, mild reaction conditions, and often high yields. |
A straightforward and widely used method for thioether synthesis is the nucleophilic substitution reaction between a thiolate and an alkyl halide. libretexts.orgucsb.edu In this case, 3-methylbenzenethiol can be deprotonated with a base to form the corresponding thiolate, which then acts as a potent nucleophile. This thiolate can then react with a 4-halobutan-2-one, such as 4-bromobutan-2-one, in an S_N2 reaction to yield the desired product.
The choice of solvent is crucial for S_N2 reactions, with polar aprotic solvents like DMSO, DMF, or acetone generally being preferred to facilitate the reaction. libretexts.org
| Reactants | Base | Solvent | Product |
| 3-methylbenzenethiol, 4-bromobutan-2-one | Sodium hydroxide, Potassium carbonate | Acetone, DMF | 2-Butanone, 4-[(3-methylphenyl)thio]- |
While not a direct method to form the final product, Friedel-Crafts acylation can be employed to synthesize key precursors. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For instance, toluene could be acylated with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3) to produce 4-chloro-1-(m-tolyl)butan-1-one. This intermediate could then be subjected to a series of reactions, including reduction of the ketone and subsequent conversion of the chloro group to the desired thioether.
However, a more direct precursor synthesis might involve the Friedel-Crafts acylation of thioanisole with a suitable acyl halide, though this could lead to regioselectivity issues. A more plausible route would be the acylation of toluene, followed by functional group manipulations to introduce the sulfur atom.
| Reactants | Catalyst | Intermediate Product | Subsequent Steps |
| Toluene, 4-chlorobutyryl chloride | AlCl_3 | 4-chloro-1-(m-tolyl)butan-1-one | 1. Reduction of the ketone. 2. Nucleophilic substitution with a sulfur nucleophile. 3. Oxidation to the desired ketone. |
Organometallic Reagent-Mediated Syntheses
The synthesis of thioether ketones, such as 2-Butanone, 4-[(3-methylphenyl)thio]-, can be achieved through the strategic use of organometallic reagents. These methods often involve the reaction of a suitable organometallic nucleophile with an electrophilic sulfur species or the coupling of an organometallic compound with a sulfur-containing electrophile.
One potential pathway involves the generation of an organometallic reagent from 3-methylthiophenol, such as a Grignard or organolithium reagent. However, the presence of the acidic thiol proton complicates the direct formation of such reagents. A more viable approach is the reaction of a pre-formed organometallic reagent with a sulfur-containing electrophile. For instance, an organozinc reagent could be employed in a copper-catalyzed reaction with an electrophilic sulfur source to form the desired C-S bond.
Another strategy involves the coupling of thiols with Grignard reagents in the presence of an activating agent like N-chlorosuccinimide (NCS). This method proceeds through the in-situ formation of a sulfenyl chloride, which then readily reacts with the Grignard reagent. While broadly applicable for aryl sulfide (B99878) synthesis, the adaptation of this method to ketone-containing substrates would require careful consideration of the reactivity of the carbonyl group.
| Organometallic Reagent | Electrophile/Coupling Partner | Catalyst/Conditions | Product | Reference |
| Aryl Grignard Reagent | Thiol + N-Chlorosuccinimide | Toluene, rt, 30 min | Aryl thioether | General Method |
| Organozinc Reagent | N-Thiophthalimide | Copper(II) acetate | Thioether | General Method |
Catalytic Methodologies in Synthesis
Catalytic methods represent the cornerstone of modern organic synthesis, offering efficient and selective pathways to complex molecules. The formation of the C-S bond in 2-Butanone, 4-[(3-methylphenyl)thio]- is amenable to several catalytic strategies.
Transition Metal-Catalyzed C-S Bond Formation
Transition metal catalysis is a powerful tool for the construction of carbon-sulfur bonds. Palladium, nickel, and copper complexes are the most extensively studied catalysts for this transformation, typically involving the cross-coupling of an aryl halide or pseudohalide with a thiol.
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig amination protocol has been successfully extended to C-S cross-coupling reactions. In a potential synthesis of the target molecule, 3-methylthiophenol could be coupled with a 4-halobutan-2-one derivative in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical to the success of these reactions, with bulky, electron-rich phosphines often providing the best results.
Nickel-Catalyzed Synthesis: As a more earth-abundant and economical alternative to palladium, nickel catalysis has gained significant traction. Nickel complexes can effectively catalyze the coupling of aryl halides with thiols. Recent advancements have demonstrated the utility of nickel catalysts for the C-S cross-coupling of aryl and alkenyl triflates with alkyl thiols under mild conditions. mdpi.com A plausible route to 2-Butanone, 4-[(3-methylphenyl)thio]- would involve the reaction of 3-methylthiophenol with a suitable 4-substituted-2-butanone precursor using a nickel precatalyst.
Copper-Catalyzed Synthesis: Copper-catalyzed Ullmann-type couplings have a long history in C-S bond formation. Modern protocols often utilize copper(I) salts in the presence of a ligand to facilitate the reaction at lower temperatures. A three-component reaction involving aryldiazonium salts, a sulfur dioxide surrogate, and alkyl bromides in the presence of a copper catalyst has been developed for the synthesis of aryl alkyl thioethers. researchgate.netrsc.orgacsgcipr.orgresearchgate.net This methodology could potentially be adapted for the synthesis of the target compound.
| Catalyst System | Reactants | Key Features |
| Palladium/Phosphine Ligand | Aryl halide, Thiol | Broad substrate scope, high efficiency |
| Nickel/Ligand | Aryl halide/triflate, Thiol | Economical, effective for less reactive electrophiles |
| Copper(I)/Ligand | Aryl halide, Thiol | Traditional method, often requires higher temperatures |
| Copper/Zinc | Aryldiazonium salt, DABSO, Alkyl bromide | Thiol-free, three-component reaction |
Organocatalytic Approaches to Thioether Ketone Synthesis
Organocatalysis has emerged as a powerful strategy in asymmetric synthesis and offers a metal-free alternative for various transformations. For the synthesis of thioether ketones, organocatalytic approaches can provide high levels of stereocontrol.
One notable development is the photochemical organocatalytic synthesis of thioethers from aryl chlorides and alcohols, using an indole thiolate organocatalyst. researchgate.net This method avoids the use of malodorous thiols by employing tetramethylthiourea as a sulfur source. While this specific protocol involves alcohols as the alkyl source, its principles could potentially be extended to other nucleophiles.
Phase-transfer catalysis (PTC) represents another organocatalytic strategy for the synthesis of aryl thioethers. This method facilitates the reaction between a water-soluble nucleophile (e.g., thiophenoxide) and an organic-soluble electrophile using a phase-transfer catalyst, such as a quaternary ammonium salt. The displacement of a halogen from an activated aromatic ring by a thiophenoxide ion under PTC conditions can proceed in good yield.
Heterogeneous Catalysis in Thioether Synthesis
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and potential for continuous flow processes. For thioether synthesis, various solid-supported catalysts have been investigated.
Supported metal nanoparticles, for instance, can catalyze C-S cross-coupling reactions. These catalysts combine the high reactivity of homogeneous catalysts with the practical benefits of heterogeneous systems. The thia-Michael reaction, which involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, can be efficiently catalyzed by solid-supported bases like Amberlyst® A21 under solvent-free conditions. mdpi.com A retrosynthetic analysis of 2-Butanone, 4-[(3-methylphenyl)thio]- could envision a Michael acceptor precursor that could react with 3-methylthiophenol under heterogeneous catalysis.
| Catalyst Type | Reaction | Advantages |
| Supported Metal Nanoparticles | C-S Cross-Coupling | Reusability, ease of separation |
| Amberlyst® A21 | Thia-Michael Addition | Solvent-free conditions, recyclable catalyst |
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. For the synthesis of 2-Butanone, 4-[(3-methylphenyl)thio]-, several green approaches can be considered.
Solvent-Free or Environmentally Benign Solvent Reactions
A key aspect of green chemistry is the reduction or elimination of hazardous organic solvents. The development of solvent-free reactions or the use of environmentally benign solvents like water or ionic liquids is highly desirable.
The synthesis of aryl thioethers via the coupling of thiols with aryl boronic acids has been reported to proceed in water in the presence of a copper catalyst. This method avoids the use of toxic ligands and organic solvents. Ionic liquids have also been utilized as green reaction media for the synthesis of diaryl thioethers, often in combination with microwave irradiation to accelerate the reaction. Furthermore, direct substitution reactions of allylic alcohols with thiols have been achieved under solvent- and catalyst-free conditions, showcasing a highly atom-economical and environmentally friendly approach. researchgate.net The application of deep eutectic solvents (DES), which are biodegradable and have low toxicity, has also been explored for the synthesis of thioamides, indicating their potential as green reaction media for other sulfur-containing compounds.
The use of xanthates as odorless and stable thiol surrogates in the synthesis of alkyl and aryl thioethers represents another green strategy, avoiding the use of foul-smelling and air-sensitive thiols. mdpi.comnih.gov
Atom Economy and Reaction Efficiency Maximization
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. thieme-connect.com For the synthesis of 2-Butanone, 4-[(3-methylphenyl)thio]- via the reaction of 4-chloro-2-butanone and 3-methylthiophenol in the presence of a base like sodium hydroxide, the theoretical atom economy can be calculated.
C₄H₇ClO + C₇H₈S + NaOH → C₁₁H₁₄OS + NaCl + H₂O
Theoretical Atom Economy Calculation:
| Compound | Molecular Formula | Molar Mass ( g/mol ) |
| Reactants | ||
| 4-Chloro-2-butanone | C₄H₇ClO | 106.55 |
| 3-Methylthiophenol | C₇H₈S | 124.21 |
| Sodium Hydroxide | NaOH | 40.00 |
| Total Mass of Reactants | 270.76 | |
| Products | ||
| 2-Butanone, 4-[(3-methylphenyl)thio]- | C₁₁H₁₄OS | 194.30 |
| Sodium Chloride | NaCl | 58.44 |
| Water | H₂O | 18.02 |
| Total Mass of Products | 270.76 |
The atom economy is calculated as:
(Mass of desired product / Total mass of reactants) x 100%
(194.30 g/mol / 270.76 g/mol ) x 100% = 71.76%
To maximize reaction efficiency, several factors must be optimized:
Choice of Base and Solvent: The selection of a suitable base and solvent system is crucial. A base is required to deprotonate the thiol, forming a more nucleophilic thiolate anion. pearson.com Common bases include sodium hydroxide or potassium carbonate. The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or acetone can be effective, though greener solvent alternatives are increasingly sought. acsgcipr.org
Reaction Conditions: Optimizing temperature and reaction time is essential to ensure complete conversion of the reactants while minimizing the formation of by-products.
Stoichiometry: Using an optimized ratio of reactants can help to drive the reaction to completion and minimize unreacted starting materials. acsgcipr.org
| Parameter | Consideration for Maximizing Efficiency |
| Reactants | Use of a more reactive halo-butanone (e.g., 4-iodo-2-butanone) could increase reaction rates but would lower the atom economy due to the higher mass of the leaving group. |
| Base | A strong, non-nucleophilic base is preferred to fully deprotonate the thiol without competing in the substitution reaction. |
| Solvent | The solvent should effectively dissolve the reactants and facilitate the S_N2 mechanism. Phase-transfer catalysts can be employed to enhance reactivity in biphasic systems, potentially reducing the need for harsh organic solvents. acsgcipr.org |
| Temperature | The temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent side reactions and decomposition of products or reactants. |
Waste Minimization and By-product Management
The primary by-products in the proposed synthesis are sodium chloride and water. While water is a benign by-product, the salt generated contributes to the E-factor (Environmental Factor) of the process. The main strategies for waste minimization and by-product management revolve around the principles of green chemistry.
Key Areas for Waste Minimization:
Solvent Reduction and Recycling: The use of volatile organic solvents (VOCs) is a major contributor to chemical waste. Where possible, conducting the reaction under solvent-free conditions or in greener solvents like water or recyclable ionic liquids can significantly reduce waste. jmaterenvironsci.com If solvents are necessary, implementing a robust solvent recovery and recycling program is essential.
Catalytic Approaches: While the proposed reaction is typically base-promoted, exploring catalytic methods could reduce the stoichiometric use of reagents and thereby minimize salt by-products. For instance, some thioether syntheses can be facilitated by transition metal catalysts. thieme-connect.com
By-product Valorization: The primary inorganic by-product, sodium chloride, has limited utility for valorization in this context. However, in a large-scale industrial process, the recovery of a pure salt stream could be considered for other applications.
A significant challenge in the synthesis of thioethers is the potential for the formation of disulfide by-products through the oxidation of the starting thiol. libretexts.org This can be mitigated by carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction is the further reaction of the product with the alkyl halide, though this is less likely with thiols compared to the analogous alcohol reactions. jove.com
By-product and Waste Management Summary:
| Waste/By-product | Source | Management Strategy |
| Sodium Chloride | Reaction of the base with the chlorine leaving group. | Treatment of the aqueous waste stream. In large-scale production, potential for recovery and purification. |
| Spent Solvents | Reaction medium and work-up procedures. | Minimize use, choose greener alternatives, and implement solvent recovery and recycling. |
| Unreacted Starting Materials | Incomplete reaction. | Optimize reaction conditions to maximize conversion. Recover and reuse unreacted materials where feasible. |
| Disulfide By-products | Oxidation of 3-methylthiophenol. | Conduct the reaction under an inert atmosphere. |
Low molecular weight thiols and thioethers are often characterized by strong, unpleasant odors. acsgcipr.org Therefore, proper containment and scrubbing of off-gases with an oxidizing agent like sodium hypochlorite (B82951) are necessary to prevent environmental release. acsgcipr.org
Chemical Reactivity and Mechanistic Studies of 2 Butanone, 4 3 Methylphenyl Thio
Reactivity of the Carbonyl Functionality
The carbonyl group in 2-Butanone (B6335102), 4-[(3-methylphenyl)thio]- is a key site of reactivity. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions to the Ketone Group
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. libretexts.orglibretexts.org The trigonal planar geometry of the sp²-hybridized carbonyl carbon allows nucleophiles to attack from either face of the molecule. libretexts.org This process leads to a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org
Common nucleophiles that can react with the ketone in 2-Butanone, 4-[(3-methylphenyl)thio]- include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and hydrides. The addition of a Grignard reagent, for instance, would result in the formation of a tertiary alcohol. The reaction with sodium borohydride (B1222165) or lithium aluminum hydride would reduce the ketone to a secondary alcohol. vaia.com
The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a new single bond. The resulting alkoxide intermediate is subsequently protonated. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium borohydride (NaBH₄) | Secondary alcohol |
| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |
Enolization and Reactions of Alpha-Hydrogens
The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-hydrogens) in 2-Butanone, 4-[(3-methylphenyl)thio]- are acidic. byjus.comsketchy.com This acidity is a result of the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate. byjus.comksu.edu.sa
In the presence of a base, an α-hydrogen can be removed to form an enolate ion. This enolate is a powerful nucleophile and can participate in a variety of reactions, including alkylation and aldol (B89426) condensation. sketchy.comlibretexts.org The enolate can exist in two resonance forms, with the negative charge delocalized between the α-carbon and the oxygen atom.
Due to the unsymmetrical nature of the ketone in 2-Butanone, 4-[(3-methylphenyl)thio]-, two different enolates can potentially form: a kinetic enolate and a thermodynamic enolate. The kinetic enolate is formed more rapidly by removing a proton from the less substituted α-carbon, while the thermodynamic enolate is more stable and is formed by removing a proton from the more substituted α-carbon. sketchy.com
Table 2: Properties of Alpha-Hydrogens and Enolates
| Property | Description |
|---|---|
| Acidity of α-hydrogens | Increased due to the electron-withdrawing carbonyl group and resonance stabilization of the enolate. byjus.comksu.edu.sa |
| Enolate Formation | Occurs in the presence of a base, creating a nucleophilic species. sketchy.com |
Reductive and Oxidative Transformations of the Ketone
The ketone functionality of 2-Butanone, 4-[(3-methylphenyl)thio]- can undergo both reduction and oxidation, though oxidation of ketones is less common than that of aldehydes.
Reduction: Ketones are readily reduced to secondary alcohols. vaia.com Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For example, the reaction of 2-Butanone, 4-[(3-methylphenyl)thio]- with NaBH₄ would yield 4-[(3-methylphenyl)thio]butan-2-ol. vaia.com Catalytic hydrogenation can also be employed for this reduction.
Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, cleavage of a carbon-carbon bond adjacent to the carbonyl group can occur, leading to the formation of carboxylic acids. The Baeyer-Villiger oxidation is a specific oxidation reaction of ketones that converts them into esters using peroxy acids.
Table 3: Common Reductive and Oxidative Reagents for Ketones
| Transformation | Reagent | Product |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | Secondary Alcohol |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Secondary Alcohol |
| Oxidation (Forced) | Potassium permanganate (KMnO₄) | Carboxylic Acids (via C-C cleavage) |
Reactivity of the Thioether Linkage
The thioether group in 2-Butanone, 4-[(3-methylphenyl)thio]- provides another center of reactivity, primarily involving the sulfur atom.
Oxidation of the Sulfide (B99878) Moiety (Sulfoxide, Sulfone Formation)
The sulfur atom in the thioether is susceptible to oxidation. Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), will convert the sulfide to a sulfoxide (B87167). masterorganicchemistry.com Further oxidation of the sulfoxide with a stronger oxidizing agent or an excess of the same oxidant will yield a sulfone. masterorganicchemistry.com
The oxidation state of the sulfur atom determines the properties of the resulting compound. Sulfoxides and sulfones have different chemical and physical properties compared to the parent thioether.
Table 4: Oxidation States of the Thioether Moiety
| Compound Type | Oxidation State of Sulfur | Reagent Example |
|---|---|---|
| Thioether (Sulfide) | -2 | - |
| Sulfoxide | 0 | Hydrogen peroxide (H₂O₂) (1 equiv.) |
Cleavage Reactions of the C-S Bond
The carbon-sulfur bond in thioethers can be cleaved under specific conditions. rsc.org Reductive cleavage can be achieved using dissolving metal reductions (e.g., sodium in liquid ammonia) or with certain metal catalysts. Oxidative cleavage is also possible. The strength of the C-S bond and the specific reagents used will determine the outcome of the cleavage reaction. Transition-metal-free methods for C-S bond cleavage have also been developed. rsc.org
These cleavage reactions can be synthetically useful for removing the thioether group or for further functionalization of the molecule.
Table 5: Potential C-S Bond Cleavage Methods
| Method | Reagent Type | Potential Products |
|---|---|---|
| Reductive Cleavage | Dissolving metal reduction (e.g., Na/NH₃) | Alkane and thiol |
| Catalytic Hydrogenolysis | Raney Nickel | Alkane and thiol |
Coordination Chemistry with Metal Centers
The presence of both a carbonyl group and a thioether linkage in 2-Butanone, 4-[(3-methylphenyl)thio]- suggests its potential to act as a ligand in coordination chemistry. The oxygen of the carbonyl group and the sulfur of the thioether group can both serve as donor atoms for metal centers. Depending on the metal ion and the reaction conditions, this compound could function as a monodentate ligand, coordinating through either the oxygen or the sulfur, or as a bidentate ligand, forming a chelate ring.
Transition metal thioether complexes are extensive, with the sulfur atom acting as a soft donor, showing a preference for soft metal ions. wikipedia.org The coordination of thioethers to a metal center results in a pyramidal geometry at the sulfur atom. wikipedia.org The stability of such complexes is influenced by both the electronic and steric properties of the thioether and the metal ion.
The carbonyl oxygen, on the other hand, can coordinate to metal ions, particularly those that are more Lewis acidic. wikipedia.org In the case of 2-Butanone, 4-[(3-methylphenyl)thio]-, the possibility of forming a stable five-membered chelate ring through coordination of both the sulfur and oxygen atoms to a single metal center is a key feature of its potential coordination chemistry. The stability of such a chelate would be subject to thermodynamic parameters, including the chelate effect.
Thermodynamic studies on the coordination of thioether ligands with d(10) metal ions like Zn(II), Cd(II), and Hg(II) have shown that the stability of the resulting complexes is highly dependent on the solvent and the specific metal ion. researchgate.netnih.govresearchgate.net Generally, the formation of these complexes is enthalpically driven and often accompanied by a negative entropy change. nih.gov
Table 1: Thermodynamic Parameters for the Complexation of a Macrocyclic Thioether ( researchgate.netaneS3) with d(10) Metal Ions in Acetonitrile at 298.15 K
| Metal Ion | Log K₁ | ΔH₁ (kJ/mol) | TΔS₁ (kJ/mol) |
| Zn(II) | 4.35 | -26.9 | -2.1 |
| Cd(II) | 7.49 | -47.1 | -4.4 |
| Hg(II) | 18.0 | -102.8 | -0.1 |
Data adapted from analogous systems to illustrate general principles. nih.gov
Reactivity of the Aromatic Ring
The aromatic ring of 2-Butanone, 4-[(3-methylphenyl)thio]- is a substituted benzene (B151609) ring, specifically a 3-methylphenyl (m-tolyl) group attached to a sulfur atom. The reactivity of this ring towards electrophilic aromatic substitution and metalation is influenced by the electronic effects of both the methyl group and the thioether linkage.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. The regioselectivity of EAS on the methylphenyl group of the target molecule is determined by the directing effects of the existing substituents: the methyl group and the thioether group.
The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. libretexts.org The thioether group (-S-R) is also generally considered to be an activating, ortho-, para-directing group. This is because the sulfur atom can donate a lone pair of electrons into the aromatic ring through resonance, which outweighs its inductive electron-withdrawing effect. pressbooks.pub
Therefore, for 2-Butanone, 4-[(3-methylphenyl)thio]-, the incoming electrophile would be directed to the positions ortho and para to the thioether group, and ortho and para to the methyl group. The positions on the aromatic ring are numbered relative to the thioether attachment. The methyl group is at position 3. The directing effects of both groups will reinforce substitution at certain positions. Specifically, the positions ortho to the thioether are 2 and 6, and the para position is 4. The positions ortho to the methyl group are 2 and 4, and the para position is 6. Thus, positions 2, 4, and 6 are all activated and likely sites for electrophilic attack. The precise distribution of products would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role.
Directed ortho-metalation (DoM) is a powerful method for the functionalization of aromatic rings. wikipedia.org In this reaction, a heteroatom-containing directing group coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org The thioether group can act as a directing group in ortho-lithiation reactions. Therefore, treatment of 2-Butanone, 4-[(3-methylphenyl)thio]- with a strong base like n-butyllithium could lead to deprotonation at the positions ortho to the sulfur atom (positions 2 and 6).
The resulting aryllithium species can then be reacted with a variety of electrophiles to introduce new functional groups onto the aromatic ring. This provides a versatile route for the derivatization of the methylphenyl group. The regioselectivity of the lithiation would be influenced by the presence of the methyl group at the 3-position, which might sterically hinder lithiation at the 2-position to some extent, potentially favoring the 6-position.
Intramolecular Cyclization and Rearrangement Processes
The structure of 2-Butanone, 4-[(3-methylphenyl)thio]- contains functional groups that could potentially participate in intramolecular cyclization and rearrangement reactions under appropriate conditions.
One possible rearrangement is a variation of the thio-Claisen rearrangement. acs.org The classical thio-Claisen rearrangement involves the nih.govnih.gov-sigmatropic rearrangement of an allyl aryl sulfide. lookchem.com While the parent compound is not an allyl sulfide, it is conceivable that under certain conditions, an enol or enolate intermediate could be formed, which might then undergo a related sigmatropic rearrangement.
Another potential reaction is the Pummerer rearrangement, which involves the conversion of a sulfoxide to an α-acyloxy thioether. wikipedia.org Oxidation of the thioether in 2-Butanone, 4-[(3-methylphenyl)thio]- would yield the corresponding sulfoxide. Treatment of this sulfoxide with an activating agent like acetic anhydride (B1165640) could then trigger a Pummerer rearrangement. wikipedia.org
Intramolecular cyclization could also be envisioned. For instance, under acidic or basic conditions, the enolate of the ketone could potentially attack the aromatic ring in a Friedel-Crafts-type reaction, leading to the formation of a new ring system. The feasibility of such a reaction would depend on the activation of the aromatic ring and the stereoelectronic requirements for the cyclization.
Reaction Kinetics and Thermodynamic Analyses
The kinetics and thermodynamics of reactions involving 2-Butanone, 4-[(3-methylphenyl)thio]- are not extensively documented in the literature. However, we can infer potential kinetic and thermodynamic characteristics by examining related systems.
The oxidation of thioethers to sulfoxides is a common reaction, and its kinetics have been studied. The rate of oxidation is dependent on the oxidant used and the electronic properties of the thioether. For example, oxidation by hydrogen peroxide can be slow under near-physiological conditions, while oxidation by hypochlorite (B82951) is significantly faster. nih.govacs.org The electron-donating methyl group on the aromatic ring would be expected to increase the electron density on the sulfur atom, potentially increasing the rate of oxidation compared to an unsubstituted phenyl thioether.
Table 2: Second-Order Rate Constants for the Oxidation of Various Thioethers by Sodium Hypochlorite (NaOCl) in PBS at pH 7.4 and 37°C
| Thioether | Rate Constant (M⁻¹s⁻¹) |
| Thioanisole | 5.9 ± 1.3 |
| 4-Methylthioanisole | ~7 (estimated) |
| 4-Chlorothioanisole | ~3 |
Data adapted from analogous systems to illustrate general principles of electronic effects on reaction rates. acs.org
The thermodynamics of the coordination of the thioether group to metal ions have been investigated. As mentioned in section 3.2.3, complex formation is typically enthalpically favorable. The stability of the complexes, represented by the equilibrium constant (K), is a key thermodynamic parameter. The chelate effect would contribute significantly to the stability of a bidentate complex of 2-Butanone, 4-[(3-methylphenyl)thio]- with a metal ion.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Butanone, 4 3 Methylphenyl Thio and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of atoms.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the distinct proton environments in the molecule. The aromatic protons of the 3-methylphenyl group would appear in the downfield region (typically δ 7.0-7.3 ppm). The methyl group on the aromatic ring would produce a singlet around δ 2.3 ppm. The protons of the butanone chain would be observed in the aliphatic region. The methylene (B1212753) group adjacent to the sulfur atom (S-CH₂) is expected around δ 2.9-3.1 ppm, while the methylene group adjacent to the carbonyl group (CH₂-C=O) would be slightly further downfield, around δ 2.7-2.9 ppm. The terminal methyl group of the butanone moiety would appear as a singlet around δ 2.1 ppm.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of δ 205-215 ppm. The aromatic carbons would appear between δ 125-140 ppm. The methyl carbon on the phenyl ring would be found around δ 21 ppm. The carbons of the butanone chain would have characteristic shifts: the methylene carbon bonded to sulfur (S-CH₂) around δ 35-40 ppm, the methylene carbon adjacent to the carbonyl (CH₂-C=O) around δ 45-50 ppm, and the terminal methyl carbon (CH₃-C=O) around δ 30 ppm.
To unambiguously assign these signals and elucidate the complete molecular structure, 2D NMR techniques are indispensable:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 2-Butanone (B6335102), 4-[(3-methylphenyl)thio]-, a COSY spectrum would show a correlation between the protons of the two adjacent methylene groups in the butanone chain (S-CH₂-CH₂-C=O), confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its attached carbon atom, for instance, connecting the proton signal at ~δ 2.8 ppm to the carbon signal at ~δ 45 ppm (the CH₂ group adjacent to the carbonyl).
| Technique | Purpose | Expected Correlations for 2-Butanone, 4-[(3-methylphenyl)thio]- |
| COSY | Identifies ¹H-¹H spin-spin coupling networks. | Correlation between S-CH₂ and CH₂-C=O protons. |
| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. | Links each proton signal to its corresponding carbon signal. |
| HMBC | Shows long-range (2-3 bond) ¹H-¹³C correlations. | Correlations between S-CH₂ protons and aromatic carbons/carbonyl carbon; correlations between terminal CH₃ protons and carbonyl carbon. |
Conformational Analysis via NMR
The flexibility of the thioether linkage and the butanone chain allows for multiple conformations of 2-Butanone, 4-[(3-methylphenyl)thio]-. The preferred conformation can be investigated using NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). By observing through-space interactions between protons, it's possible to deduce their spatial proximity. For instance, NOE correlations between the protons of the S-CH₂ group and the aromatic protons of the 3-methylphenyl ring could provide insights into the rotational preference around the S-aryl bond.
Dynamic NMR Studies of Rotational Barriers
The rotation around the C(aryl)-S bond in aryl thioethers can be restricted, leading to the existence of different rotational isomers (rotamers) that may be observable by NMR at low temperatures. Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. As the temperature is lowered, the rate of rotation around a bond may slow down to the point where separate signals for the different conformers can be observed. By analyzing the changes in the line shape of the NMR signals with temperature, the energy barrier to rotation can be calculated. For 2-Butanone, 4-[(3-methylphenyl)thio]-, DNMR could be used to study the rotational barrier around the C(aryl)-S bond, providing valuable information about the molecule's flexibility and conformational dynamics.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For 2-Butanone, 4-[(3-methylphenyl)thio]- (C₁₁H₁₄OS), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.
| Property | Value |
| Molecular Formula | C₁₁H₁₄OS |
| Monoisotopic Mass | 194.0765 g/mol |
| Calculated Exact Mass | 194.07653 |
Fragmentation Pathways and Mechanism Elucidation
In a mass spectrometer, molecules are ionized and then fragmented. The pattern of fragmentation is often characteristic of the molecule's structure. For 2-Butanone, 4-[(3-methylphenyl)thio]-, common fragmentation pathways under electron ionization (EI) would likely involve:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation for ketones. This could lead to the loss of a methyl radical (•CH₃) to form an acylium ion, or the loss of the propylthio-phenyl group.
McLafferty rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the loss of a neutral molecule. In this case, a McLafferty-type rearrangement could be possible.
Cleavage of the C-S bonds: The bonds between the sulfur atom and the adjacent carbon atoms are also susceptible to cleavage, leading to fragments corresponding to the 3-methylphenylthio group and the butanone chain.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) serves as a powerful analytical tool for the structural confirmation of 2-Butanone, 4-[(3-methylphenyl)thio]-. By inducing fragmentation of a selected precursor ion and analyzing the resulting product ions, MS/MS provides a fragmentation pattern that acts as a structural fingerprint of the molecule. wikipedia.org The fragmentation pathways are dictated by the molecule's functional groups, including the ketone, thioether, and substituted aromatic ring.
In a typical MS/MS experiment, the protonated molecule or molecular ion of 2-Butanone, 4-[(3-methylphenyl)thio]- would be isolated and subjected to collision-induced dissociation (CID). The fragmentation is expected to occur at the most labile bonds, primarily adjacent to the carbonyl and sulfur functional groups.
Key expected fragmentation pathways include:
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation for ketones. libretexts.org This can result in the loss of an ethyl radical (•CH₂CH₃) or an acetyl radical (•COCH₃), leading to the formation of characteristic fragment ions. The cleavage that expels the largest alkyl radical is often the predominant pathway. scribd.com
Cleavage of the Thioether Linkage: The C-S bonds in the thioether linkage are susceptible to cleavage. This can occur on either side of the sulfur atom, leading to fragments corresponding to the 3-methylphenylthio group or the butanone chain. The fragmentation patterns of sulfides are often analogous to those of ethers. scribd.com
McLafferty Rearrangement: For ketones with a γ-hydrogen, a McLafferty rearrangement is a common fragmentation pathway. wikipedia.org This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond, resulting in the loss of a neutral alkene molecule.
Aromatic Ring Fragmentation: The 3-methylphenyl group can undergo characteristic fragmentation, such as the loss of a methyl radical to form a benzyl-type cation, which may further rearrange to a more stable tropylium (B1234903) ion.
The resulting product ion spectrum provides unambiguous evidence for the connectivity of the different structural motifs within the parent molecule, confirming the identity of 2-Butanone, 4-[(3-methylphenyl)thio]-.
| Proposed Fragment Ion | m/z (Mass/Charge Ratio) | Associated Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | 209.09 | Precursor Ion (Protonated Molecule) |
| [C₉H₁₁S]⁺ | 151.06 | Cleavage of the C-S bond (loss of butanone moiety) |
| [C₇H₇S]⁺ | 123.03 | Cleavage of the S-CH₂ bond |
| [C₇H₇]⁺ | 91.05 | Loss of sulfur from [C₇H₇S]⁺ or fragmentation of the tolyl group |
| [C₄H₇O]⁺ | 71.05 | α-Cleavage at the carbonyl group (loss of the arylthio moiety) |
| [C₂H₃O]⁺ | 43.02 | α-Cleavage at the carbonyl group (acetyl cation) |
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of 2-Butanone, 4-[(3-methylphenyl)thio]-.
Characteristic Functional Group Vibrations
The vibrational spectrum of this compound is a composite of the characteristic vibrations of its constituent parts: the ketone, the thioether, and the substituted aromatic ring.
Carbonyl (C=O) Stretching: The most prominent band in the IR spectrum is expected to be the strong C=O stretching vibration (νC=O) from the ketone group, typically appearing in the range of 1700–1725 cm⁻¹. docbrown.infoblogspot.com This band is also observable, though often weaker, in the Raman spectrum.
C-S Stretching: The thioether linkage gives rise to C-S stretching vibrations (νC-S). These bands are generally of weak to medium intensity in the IR spectrum and appear in the fingerprint region, typically between 600 and 800 cm⁻¹. rsc.orgroyalholloway.ac.uk Raman spectroscopy can be particularly useful for identifying C-S stretches. royalholloway.ac.uk
Aromatic Ring Vibrations: The 3-methylphenyl group produces several characteristic bands. Aromatic C-H stretching vibrations (νC-H) appear above 3000 cm⁻¹. researchgate.net Aromatic C=C ring stretching vibrations occur in the 1450–1600 cm⁻¹ region. Out-of-plane C-H bending vibrations (γC-H) in the 690–900 cm⁻¹ range are indicative of the substitution pattern on the benzene (B151609) ring.
Aliphatic C-H Vibrations: The methylene (-CH₂-) and methyl (-CH₃) groups of the butanone chain exhibit C-H stretching vibrations in the 2850–3000 cm⁻¹ region and C-H bending vibrations (δC-H) around 1375–1465 cm⁻¹. researchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretching | 2850 - 3000 | Medium to Strong |
| Ketone C=O | Stretching | 1700 - 1725 | Strong |
| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak (variable) |
| Aliphatic C-H | Bending | 1375 - 1465 | Medium |
| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |
| Thioether C-S | Stretching | 600 - 800 | Weak to Medium |
Conformational Effects on Vibrational Spectra
The molecule 2-Butanone, 4-[(3-methylphenyl)thio]- possesses significant conformational flexibility due to rotation around several single bonds, particularly the C-S and adjacent C-C bonds. This can lead to the existence of multiple stable conformers (rotational isomers) in the liquid or solid state. mdpi.comresearchgate.net
Different conformers, such as those with gauche or anti arrangements along the S-CH₂-CH₂-C backbone, will have slightly different vibrational frequencies and intensities. mdpi.com This is because the vibrational modes are sensitive to the local geometry of the molecule. The differences are often most pronounced in the fingerprint region (500-1500 cm⁻¹), where complex skeletal vibrations, including C-S stretching and C-C-C bending, occur. mdpi.com
As a result, an experimental spectrum may exhibit broadened bands or shoulders, representing the superposition of spectra from all populated conformers. In some cases, distinct peaks corresponding to individual conformers can be resolved, especially at low temperatures. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate the vibrational spectra of different possible conformers. arxiv.orgmdpi.com By comparing these theoretical spectra with experimental IR and Raman data, it is possible to gain insight into the dominant conformations of the molecule and the energy differences between them. mdpi.com
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the premier technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction for Absolute Configuration
Single-crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of 2-Butanone, 4-[(3-methylphenyl)thio]- would provide precise data on bond lengths, bond angles, and torsion angles, defining its exact molecular conformation in the crystal lattice. carleton.eduyoutube.com The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com
While the parent compound is achiral, the introduction of a chiral center in a derivative would make SCXRD an invaluable tool for determining its absolute configuration. By analyzing the anomalous dispersion of the X-rays, the absolute arrangement of atoms in space can be established, provided the crystal belongs to a non-centrosymmetric space group.
Intermolecular Interactions and Crystal Packing Motifs
C-H···O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor and is expected to form weak C-H···O hydrogen bonds with C-H donors from the aromatic ring or the aliphatic chain of neighboring molecules.
π-π Stacking: The aromatic rings can interact via π-π stacking, where the electron-rich π systems of adjacent rings are arranged in either a face-to-face or offset configuration. researchgate.net
C-H···π Interactions: Hydrogen atoms from the aliphatic chain or the aromatic methyl group can interact with the π-electron cloud of the aromatic ring of an adjacent molecule. researchgate.net
Sulfur-Containing Interactions: The sulfur atom can participate in various weak interactions. These include weak C-H···S hydrogen bonds, where the sulfur atom acts as a hydrogen bond acceptor. sci-hub.st Additionally, lone pair (S)···π interactions between the sulfur's lone pair electrons and an adjacent aromatic ring are also possible. researchgate.net
These varied interactions would likely lead to a complex and stable three-dimensional crystal lattice, with molecules adopting specific packing motifs to maximize attractive forces.
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | O (Carbonyl) | Interaction between a C-H bond and the electronegative oxygen atom. |
| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | S (Thioether) | Interaction between a C-H bond and the sulfur atom. sci-hub.st |
| π-π Stacking | Aromatic Ring (π-system) | Aromatic Ring (π-system) | Attractive interaction between the π-electron clouds of adjacent aromatic rings. researchgate.net |
| C-H···π Interaction | C-H (Aromatic/Aliphatic) | Aromatic Ring (π-system) | Interaction of a hydrogen atom with the face of an aromatic ring. researchgate.net |
| Lone Pair···π Interaction | S (Lone Pair) | Aromatic Ring (π-system) | Interaction between the sulfur atom's lone pair electrons and the aromatic π-system. researchgate.net |
Electronic Spectroscopy (UV-Vis) and Chiroptical Studies (if applicable)
Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum of 2-Butanone, 4-[(3-methylphenyl)thio]- is determined by the electronic transitions within its constituent chromophores: the carbonyl group (C=O) of the butanone moiety and the 3-methylphenylthio group (an alkyl aryl sulfide). While specific, high-resolution spectral data for this exact compound is not extensively documented in publicly available literature, its UV-Vis absorption characteristics can be reliably predicted based on well-established data for these functional groups.
The butanone moiety introduces a carbonyl chromophore, which is characterized by a weak absorption band in the 270-300 nm region. This band corresponds to the formally forbidden n → π* transition of the non-bonding electrons on the oxygen atom to the antibonding π* orbital of the carbonyl group. The molar absorptivity (ε) for this transition in aliphatic ketones is typically low (ε < 100 L·mol⁻¹·cm⁻¹).
Consequently, the UV-Vis spectrum of 2-Butanone, 4-[(3-methylphenyl)thio]- would be dominated by the more intense π → π* transitions of the aryl thioether group. The weak n → π* transition of the ketone is likely to appear as a shoulder on the longer-wavelength absorption band of the phenylthio chromophore or be obscured by it entirely.
Table 4.5.1: Typical UV Absorption Maxima for Constituent Chromophores
| Chromophore | Typical λmax (nm) | Electronic Transition | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
| Aliphatic Ketone (C=O) | 270 - 300 | n → π | < 100 |
| Alkyl Aryl Sulfide (B99878) | 235 - 270 | π → π | 1,000 - 10,000 |
| Alkyl Aryl Sulfide | 275 - 300 | π → π* (fine structure) | < 1,000 |
Chiroptical Studies
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are applicable only to chiral molecules that can rotate the plane of polarized light. The parent compound, 2-Butanone, 4-[(3-methylphenyl)thio]-, does not possess a stereogenic center and is therefore achiral. As a result, it does not exhibit optical activity, and chiroptical studies are not applicable to the molecule in its symmetric form.
However, if a chiral center were introduced into the molecule, for instance, through substitution at the third carbon of the butanone chain to create (3R)- or (3S)-3-methyl-4-[(3-methylphenyl)thio]-2-butanone, the resulting enantiomers would be chiroptically active. For such chiral derivatives, chiroptical spectroscopy would be an invaluable tool for structural elucidation.
Research on structurally related chiral β-keto sulfoxides has demonstrated that Electronic Circular Dichroism (ECD) spectroscopy, in conjunction with quantum chemical calculations, is a highly reliable method for the unambiguous assignment of absolute configuration. researchgate.net It is expected that this technique would be similarly effective for chiral derivatives of 2-Butanone, 4-[(3-methylphenyl)thio]-, allowing for the differentiation of enantiomers and the study of their conformational preferences in solution.
Computational and Theoretical Chemistry Studies of 2 Butanone, 4 3 Methylphenyl Thio
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods provide insights into electronic structure, molecular properties, and charge distribution, which are crucial for predicting reactivity and stability.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is a widely used approach in chemistry and materials science for predicting molecular properties. wikipedia.orgresearchgate.net For a molecule like 2-Butanone (B6335102), 4-[(3-methylphenyl)thio]-, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), would be used to optimize the molecular geometry and determine the ground-state electronic energy. mdpi.comnih.gov
These calculations can reveal important details about the electronic environment. For instance, the presence of the electron-withdrawing carbonyl group and the sulfur atom influences the electron density across the molecule. DFT can quantify these effects, providing a detailed picture of the electronic landscape. The delocalization of electrons in the phenyl ring and their interaction with the sulfur atom's lone pairs can also be effectively studied. acs.org
Table 1: Hypothetical DFT-Calculated Electronic Properties of 2-Butanone, 4-[(3-methylphenyl)thio]-
| Property | Hypothetical Value | Unit |
|---|---|---|
| Ground State Energy | -1025.75 | Hartrees |
| Dipole Moment | 2.85 | Debye |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
Note: The values in this table are hypothetical and serve as illustrations of the data that would be obtained from DFT calculations.
Ab Initio Methods for Molecular Properties
Ab initio methods are computational chemistry techniques based on quantum mechanics that are derived "from first principles," without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. wikipedia.orgrsc.org
For 2-Butanone, 4-[(3-methylphenyl)thio]-, ab initio calculations would be employed to determine a range of molecular properties with high accuracy. These could include the rotational constants, vibrational frequencies, and thermodynamic properties such as enthalpy and Gibbs free energy. A study on 2-butanone has utilized ab initio calculations at the MP2/6-311G** level to explore its potential energy surface. nih.gov A similar approach for the target molecule would yield valuable data on its fundamental characteristics.
Calculation of Molecular Orbitals and Charge Distribution
Understanding the distribution of molecular orbitals and electronic charge is key to predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions.
For 2-Butanone, 4-[(3-methylphenyl)thio]-, calculations would likely show the HOMO to be localized on the sulfur atom and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be centered on the carbonyl group, the site for nucleophilic attack. libretexts.org A simple and fast method to calculate charge distributions in organic molecules is based on charge shifts within the saturated sigma-system, driven by orbital electronegativities, coupled to a modified Hückel treatment of the unsaturated pi-systems. nih.gov
Conformational Analysis and Energy Landscapes
The flexibility of the thioether linkage and the alkyl chain in 2-Butanone, 4-[(3-methylphenyl)thio]- means that the molecule can adopt various conformations. Understanding the relative energies of these conformations is crucial for predicting its behavior.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational landscape of flexible molecules. nih.govtandfonline.com MM methods use classical physics to model the potential energy of a system, allowing for the rapid calculation of different conformations. MD simulations build upon this by simulating the movement of atoms over time, providing insights into the dynamic behavior of the molecule. acs.org
For 2-Butanone, 4-[(3-methylphenyl)thio]-, an MD simulation would reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent). The simulation would track the torsional angles of the flexible bonds, identifying the most stable, low-energy structures. This information is vital for understanding how the molecule might interact with other molecules or biological targets.
Potential Energy Surface Exploration
The potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. mdpi.compreprints.org Exploring the PES allows for the identification of stable conformers (local minima) and the transition states that connect them. For a molecule with multiple rotatable bonds like 2-Butanone, 4-[(3-methylphenyl)thio]-, the PES can be complex.
Computational methods can be used to systematically explore the PES. This often involves rotating key dihedral angles and calculating the energy at each point. The results can be visualized as a contour plot, showing the low-energy valleys corresponding to stable conformations and the energetic barriers between them. A computational study of 2-butanone has shown that it has three distinct minima on its potential energy surface. nih.gov A similar exploration for the target molecule would be essential for a complete understanding of its conformational preferences.
Table 2: Hypothetical Relative Energies of Key Conformers of 2-Butanone, 4-[(3-methylphenyl)thio]-
| Conformer | Dihedral Angle (°C-S-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180 | 0.00 |
| Gauche 1 | 60 | 1.25 |
| Gauche 2 | -60 | 1.30 |
Note: This table presents hypothetical data to illustrate the expected relative energies of different conformers.
Prediction of Reactivity and Reaction Pathways
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for the detailed exploration of potential reaction pathways and the prediction of the most likely chemical transformations.
A key aspect of understanding reaction mechanisms is the identification of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the reaction barrier or activation energy, determines the rate of the reaction.
Computational chemistry enables the localization of transition state structures and the calculation of these energy barriers. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to map out the potential energy surface of a reaction. For 2-Butanone, 4-[(3-methylphenyl)thio]-, this could involve studying reactions such as nucleophilic attack at the carbonyl carbon, oxidation at the sulfur atom, or reactions involving the aromatic ring.
Illustrative Data on Reaction Barriers:
Below is a hypothetical data table illustrating the types of results obtained from transition state calculations for plausible reactions involving 2-Butanone, 4-[(3-methylphenyl)thio]-. These values are for illustrative purposes, demonstrating the kind of data generated through computational studies.
| Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) |
| Nucleophilic addition of hydride to carbonyl C | DFT (B3LYP/6-31G*) | 15.8 |
| Sulfide (B99878) oxidation to sulfoxide (B87167) by a peroxide | MP2/6-311+G** | 12.5 |
| Electrophilic aromatic substitution (bromination) | DFT (M06-2X/def2-TZVP) | 22.3 |
Note: The data in this table is hypothetical and serves to illustrate the output of computational chemistry studies.
These calculations would suggest, for instance, that the oxidation of the thioether sulfur is kinetically more favorable than a nucleophilic attack on the carbonyl group under certain conditions.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org
For 2-Butanone, 4-[(3-methylphenyl)thio]-, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The energy and spatial distribution of the HOMO and LUMO would be calculated using quantum chemical methods.
HOMO: The HOMO of this molecule is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the methylphenyl group, indicating that these are likely sites for electrophilic attack.
LUMO: The LUMO is anticipated to be localized primarily on the carbonyl group, specifically on the carbon atom, making it the most probable site for nucleophilic attack.
The energy gap between the HOMO and LUMO is also a crucial indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
Hypothetical FMO Data:
This table presents plausible calculated energies for the frontier molecular orbitals of 2-Butanone, 4-[(3-methylphenyl)thio]-.
| Molecular Orbital | Computational Method | Energy (eV) |
| HOMO | DFT (B3LYP/6-31G) | -6.2 |
| LUMO | DFT (B3LYP/6-31G) | -0.8 |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G*) | 5.4 |
Note: The data in this table is hypothetical and for illustrative purposes.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are invaluable for predicting various spectroscopic properties, which can aid in the identification and characterization of a compound. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized molecule.
For 2-Butanone, 4-[(3-methylphenyl)thio]-, computational techniques can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR Spectroscopy: Calculations can determine the vibrational frequencies corresponding to different bond stretches and bends. For this molecule, key predicted peaks would include the C=O stretch of the ketone, C-S stretching vibrations, and various vibrations associated with the aromatic ring.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for the ¹H and ¹³C atoms in the molecule. These predictions are based on the calculated magnetic shielding around each nucleus.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. For this compound, transitions would likely involve the n→π* of the carbonyl group and π→π* transitions of the aromatic ring.
Illustrative Predicted Spectroscopic Data:
The following table provides hypothetical, yet plausible, predicted spectroscopic data for 2-Butanone, 4-[(3-methylphenyl)thio]-.
| Spectroscopic Technique | Predicted Parameter | Value |
| IR | C=O Stretch | ~1715 cm⁻¹ |
| ¹H NMR | CH₃ (ketone) Chemical Shift | ~2.1 ppm |
| ¹³C NMR | C=O (carbonyl) Chemical Shift | ~208 ppm |
| UV-Vis | λ_max (n→π*) | ~280 nm |
Note: The data in this table is hypothetical and serves as an illustration of what computational predictions would provide.
By correlating these predicted spectroscopic properties with experimentally obtained spectra, researchers can confirm the identity and purity of 2-Butanone, 4-[(3-methylphenyl)thio]- and gain deeper insight into its molecular structure and electronic environment.
Synthesis and Characterization of Derivatives and Analogues of 2 Butanone, 4 3 Methylphenyl Thio
Structural Modification Strategies
The chemical architecture of 2-Butanone (B6335102), 4-[(3-methylphenyl)thio]- offers multiple sites for structural modification. These modifications are generally aimed at exploring the structure-activity relationship (SAR) of the compound class, fine-tuning properties such as solubility, metabolic stability, and target affinity. Key strategies involve altering the aromatic ring, the connecting alkyl chain, and the core heteroatoms.
Variations in the Aromatic Substituent (e.g., halogenation, alkylation)
The 3-methylphenyl group provides a versatile platform for introducing a wide range of substituents to probe electronic and steric effects. Standard synthetic methodologies for forming aryl thioethers can be adapted to introduce these variations. Common approaches include the transition-metal-catalyzed cross-coupling of substituted aryl halides with thiols or the nucleophilic aromatic substitution (SNAr) on activated aryl halides. researchgate.netnih.gov
Modifications can be broadly categorized as:
Alkylation: Introducing additional alkyl groups (e.g., ethyl, isopropyl) onto the aromatic ring can increase lipophilicity.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly alter the electronic properties of the ring and introduce new potential interaction points, such as halogen bonding. The synthesis of such compounds can be achieved using appropriately substituted aryl halides as starting materials. nih.gov
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) can be installed to increase electron density in the aromatic ring.
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the ring's electron density.
These substitutions can be accomplished through various synthetic routes, often involving the coupling of a substituted m-thiocresol or a corresponding aryl halide with a suitable 4-halo-2-butanone precursor. researchgate.net
| Substituent (X) at Phenyl Ring | Potential Effect | General Synthetic Precursor | Reaction Type |
|---|---|---|---|
| -Cl, -Br (Halogenation) | Electron-withdrawing, increases lipophilicity | 3-Methyl-X-phenylthiol or 3-Methyl-X-bromobenzene | Nucleophilic substitution or cross-coupling |
| -CF₃ (Alkylation) | Strongly electron-withdrawing | 3-Methyl-X-phenylthiol | Nucleophilic substitution |
| -OCH₃ (Alkoxylation) | Electron-donating | 3-Methyl-X-phenylthiol | Nucleophilic substitution |
| -NO₂ (Nitration) | Strongly electron-withdrawing | 3-Methyl-X-phenylthiol | Nucleophilic substitution |
Modifications to the Alkyl Chain (e.g., chain length, branching)
Chain Length: The four-carbon chain can be extended or shortened. For example, creating analogues based on 3-(arylthio)propanone or 5-(arylthio)pentan-2-one can be achieved by reacting the corresponding arylthiol with α,β-unsaturated ketones of varying chain lengths (Michael addition) or by nucleophilic substitution on appropriate halo-ketones.
Branching: Introducing alkyl groups at the C1 or C3 positions of the butanone chain can introduce steric bulk and new stereocenters. α-alkylation of the ketone can be accomplished by treating the enolate of the parent compound with an alkyl halide. organic-chemistry.org For instance, methylation at the C3 position would yield 3-methyl-4-[(3-methylphenyl)thio]-2-butanone, introducing a chiral center.
General methods for ketone synthesis, such as the Friedel-Crafts acylation, oxidation of secondary alcohols, and hydration of alkynes, provide access to a wide variety of ketone backbones that can subsequently be functionalized with the arylthio moiety. libretexts.org
| Modification | Example Structure | Synthetic Strategy |
|---|---|---|
| Chain Extension | 5-[(3-methylphenyl)thio]pentan-2-one | Reaction of 3-methylthiophenol with 5-halopentan-2-one |
| Chain Shortening | 1-[(3-methylphenyl)thio]propan-2-one | Reaction of 3-methylthiophenol with 1-halopropan-2-one |
| Branching at C3 | 3-methyl-4-[(3-methylphenyl)thio]butan-2-one | α-alkylation of the parent ketone's enolate with methyl iodide |
| Branching at C1 | 1-[(3-methylphenyl)thio]pentan-3-one | Synthesis from 1-halopentan-3-one and 3-methylthiophenol |
Heteroatom Substitution within the Ketone or Thioether Moiety
Replacing the sulfur or oxygen atoms with other heteroatoms is a classic bioisosteric strategy to modulate properties like hydrogen bonding capability, polarity, and metabolic stability. cambridgemedchemconsulting.comwikipedia.org
Thioether Moiety: The thioether linkage (-S-) can be replaced with an ether (-O-), a sulfoxide (B87167) (-SO-), a sulfone (-SO₂-), or a selenoether (-Se-). Ethers can be synthesized via Williamson ether synthesis from a phenoxide and a halo-ketone. Sulfoxides and sulfones are accessible through controlled oxidation of the parent thioether. The replacement of sulfur is a common tactic to reduce susceptibility to metabolic oxidation. nih.gov
Ketone Moiety: The carbonyl group (C=O) is a key functional group that can be replaced by a range of bioisosteres. baranlab.org A thioketone (C=S) can be prepared via treatment with Lawesson's reagent. An imine (C=NR) or oxime (C=NOH) can be formed by condensation with a primary amine or hydroxylamine, respectively. Oxetanes have also been investigated as carbonyl replacements to improve physicochemical properties like solubility. cambridgemedchemconsulting.com Another approach is the use of aryl halides as bioisosteric mimics for cyclic ketones. cambridgemedchemconsulting.comnih.gov
| Original Moiety | Bioisosteric Replacement | Resulting Functional Group | Potential Property Change |
|---|---|---|---|
| Thioether (-S-) | -O- | Ether | Altered polarity and bond angles |
| Thioether (-S-) | -SO- / -SO₂- | Sulfoxide / Sulfone | Increased polarity, H-bond acceptor |
| Ketone (C=O) | C=S | Thioketone | Altered reactivity and electronic properties |
| Ketone (C=O) | C=NOH | Oxime | Introduces H-bond donor/acceptor |
| Ketone (C=O) | Oxetane ring | Oxetane | Reduced lipophilicity, improved solubility cambridgemedchemconsulting.com |
Scaffold Exploration and Design Principles
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a compound with a structurally different one while preserving the key interactions responsible for biological activity. uniroma1.it The goal is to discover novel chemotypes with improved properties, such as enhanced potency, better ADMET profiles, or novel intellectual property. researchgate.net
For 2-Butanone, 4-[(3-methylphenyl)thio]-, a scaffold hopping approach could involve replacing the entire aryl-thio-alkyl-ketone backbone. Computational methods based on pharmacophore models or 3D shape similarity are often employed to identify new scaffolds that can present the necessary functional groups in a similar spatial arrangement. tandfonline.comtandfonline.com
Potential scaffold hopping strategies could include:
Heterocycle Replacements: The 3-methylphenyl ring could be replaced by various heterocycles like pyridine, thiophene, or pyrazole.
Ring Closure: The flexible alkyl chain could be constrained within a cyclic system, such as a piperidinone or tetrahydrothiopyranone ring, to reduce conformational flexibility and potentially increase binding affinity.
Fragment-Based Hopping: The molecule can be deconstructed into key fragments (the aryl group, the thioether, the ketone), and alternative linkers or core fragments can be explored to reassemble them in novel ways. researchgate.net
Tandem structure-based design and scaffold hopping can lead to the discovery of potent and selective compounds. nih.gov The success of this strategy often relies on identifying a new core that serves as a suitable template for reintroducing the essential side-chain functionalities.
Stereochemical Aspects in Derivative Synthesis
While the parent compound, 2-Butanone, 4-[(3-methylphenyl)thio]-, is achiral, many of the structural modifications described above can introduce one or more stereocenters. For instance, alkylation at the C3 position of the butanone chain creates a chiral center. The synthesis of stereochemically pure derivatives is often crucial, as different enantiomers or diastereomers can exhibit vastly different biological activities.
Enantioselective and Diastereoselective Synthetic Routes
Developing synthetic routes that control stereochemistry is a central theme in modern organic chemistry. nih.govtechnologynetworks.com For derivatives of 2-Butanone, 4-[(3-methylphenyl)thio]-, several asymmetric strategies can be envisioned.
Asymmetric Sulfa-Michael Addition: To create a chiral center at C3, an enantioselective conjugate addition of 3-methylthiophenol to an α,β-unsaturated ketone (e.g., methyl vinyl ketone) can be employed. This reaction is often catalyzed by chiral organocatalysts, such as cinchona alkaloids, to yield β-sulfanyl ketones with high enantiomeric excess. beilstein-journals.org
Catalytic Asymmetric Alkylation: An alternative approach to introduce chirality at C3 is the asymmetric α-alkylation of a pre-formed thioether-containing ketone. This can be achieved using chiral phase-transfer catalysts or metal complexes with chiral ligands.
Asymmetric Hydrogenation: If a double bond is introduced into the alkyl chain during synthesis, its asymmetric hydrogenation can establish stereocenters. For example, the asymmetric hydrogenation of an α-amino ketone derivative can produce chiral amino alcohols with excellent enantioselectivity and diastereoselectivity. acs.org
Kinetic Resolution: A racemic mixture of a chiral derivative can be resolved by using a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing the other to be isolated in enantiomerically enriched form.
These methods provide powerful tools for accessing specific stereoisomers, enabling a detailed investigation of how chirality influences the compound's function. nih.govnih.gov
Chiral Derivatization for Stereochemical Analysis
The stereochemical analysis of chiral ketones, such as derivatives of 2-Butanone, 4-[(3-methylphenyl)thio]-, is crucial for understanding their biological and chemical properties. Chiral derivatization is a powerful technique used to determine the enantiomeric composition of these compounds. This process involves reacting the chiral ketone with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physical properties, allowing for their separation and quantification using standard chromatographic or spectroscopic methods. arborpharmchem.com
Commonly employed chiral derivatizing agents for ketones include chiral hydrazines, amines, and alcohols. For instance, the reaction of a chiral ketone with a chiral hydrazine (B178648), such as (R)- or (S)-1-phenylethylhydrazine, yields diastereomeric hydrazones. The formation of these diastereomers can be monitored by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
The choice of the derivatizing agent and reaction conditions is critical for achieving successful stereochemical analysis. Factors such as the steric hindrance around the carbonyl group and the reactivity of the ketone influence the efficiency of the derivatization reaction. For bulky ketones, reagents with smaller steric profiles may be more effective. acs.org
Below is an interactive data table summarizing a hypothetical chiral derivatization of a racemic mixture of a 2-Butanone, 4-[(3-methylphenyl)thio]- derivative with different chiral derivatizing agents. The table illustrates the potential diastereomeric excess (d.e.) and the analytical technique used for quantification.
| Chiral Derivatizing Agent | Resulting Diastereomers | Diastereomeric Excess (d.e.) (%) | Analytical Technique |
| (R)-1-Phenylethylamine | Diastereomeric Imines | 95 | Chiral HPLC |
| (S)-Mosher's acid chloride | Diastereomeric Esters (after reduction) | 98 | 19F NMR Spectroscopy |
| (1R,2R)-DPEDA | Diastereomeric Aminals | 92 | 1H NMR Spectroscopy |
Structure-Reactivity Relationships (SRR) in Analogous Compounds
The reactivity of ketones is significantly influenced by their chemical structure. In the case of 2-Butanone, 4-[(3-methylphenyl)thio]- and its analogues, modifications to the molecular framework can lead to substantial changes in their chemical behavior. Structure-Reactivity Relationship (SRR) studies aim to understand and predict how these structural variations affect reactivity.
One key aspect of SRR is the electronic effect of substituents. The presence of electron-donating or electron-withdrawing groups on the phenyl ring can alter the electrophilicity of the carbonyl carbon. For example, an electron-withdrawing group, such as a nitro group, would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, an electron-donating group, like a methoxy group, would decrease its reactivity towards nucleophiles.
Steric hindrance also plays a crucial role in the reactivity of these compounds. The introduction of bulky substituents near the reaction center can impede the approach of reagents, thereby slowing down the reaction rate. This is a critical consideration in the design of synthetic routes and in understanding the biological activity of these molecules.
A comparative study of the reactivity of ketones versus their thio-analogs (thioketones) reveals fundamental differences. Thioketones are generally more reactive towards nucleophiles than their ketone counterparts. nih.govacs.orgresearchgate.net However, they are also more prone to enethiolization and can undergo unique cycloaddition reactions. tandfonline.com The larger size of the sulfur atom compared to oxygen and the weaker C=S double bond contribute to these differences in reactivity. quora.com
The following interactive data table presents hypothetical reactivity data for a series of 2-Butanone, 4-[(aryl)thio]- analogues in a model nucleophilic addition reaction. The relative reaction rates are compared to the parent compound, 2-Butanone, 4-[(3-methylphenyl)thio]-.
| Aryl Substituent | Electronic Effect | Relative Reaction Rate |
| 3-Nitrophenyl | Electron-withdrawing | 2.5 |
| 3-Chlorophenyl | Electron-withdrawing | 1.8 |
| 3-Methylphenyl (Parent) | Electron-donating | 1.0 |
| 3-Methoxyphenyl | Electron-donating | 0.6 |
Advanced Applications of 2 Butanone, 4 3 Methylphenyl Thio and Its Derivatives in Chemical Science
Utilization as a Synthetic Building Block
Aryl thioether ketones, such as 2-Butanone (B6335102), 4-[(3-methylphenyl)thio]-, serve as versatile building blocks in organic synthesis due to the presence of multiple reactive sites. The ketone moiety, the thioether linkage, and the aromatic ring can all participate in a variety of chemical transformations.
The class of β-keto aryl thioethers are valuable precursors in the synthesis of more complex organic molecules. For instance, they can be readily converted into 1,4-dicarbonyl compounds through ozonolysis. thieme-connect.com These 1,4-dicarbonyls are themselves important intermediates for the synthesis of various five-membered heterocyclic compounds like furans and pyrroles. thieme-connect.com Furthermore, treatment of β-keto aryl thioethers with hydrazine (B178648) can lead to the formation of pyridazine (B1198779) derivatives. thieme-connect.com The versatility of these compounds as synthetic precursors is a cornerstone of their utility in medicinal and materials chemistry.
Ketones, in general, are fundamental building blocks in organic synthesis, participating in a wide array of complexity-building transformations. researchgate.net Their ability to be functionalized at the α-carbon via enolate chemistry, as well as the reactivity of the carbonyl group itself, makes them central to the construction of intricate molecular architectures. researchgate.net
In multi-step synthetic sequences, aryl thioether ketones can be employed as reagents to introduce specific functionalities into a target molecule. The thioether group can be oxidized to a sulfoxide (B87167) or a sulfone, which can then act as a leaving group or participate in further reactions. The ketone can be transformed into a variety of other functional groups, including alcohols, alkenes, and amines, through well-established synthetic methodologies. Thioesters, a related class of compounds, are highly reactive intermediates used to prepare aldehydes, ketones, esters, and amides. acs.org
Role in Materials Chemistry
The incorporation of aryl thioether ketone moieties into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics.
Aryl thioether ketones can be used as monomers or precursors for the synthesis of high-performance polymers. For example, novel aromatic poly(thioether-ketone)s (PTEKs) have been synthesized through the polycondensation of aromatic dihaloketones and aromatic dithiols. acs.org These polymers exhibit high molecular weights, good solubility in common organic solvents, and can be cast into flexible, transparent, and strong films. acs.org The presence of both ether and thioether linkages along with ketone groups in the polymer backbone contributes to their excellent thermal and mechanical properties.
The synthesis of poly(aryl ether ketones) (PAEKs) through nucleophilic substitution reactions is a well-established method for producing high-performance thermoplastics. researchgate.net By analogy, aryl thioether ketones can be envisioned as key components in the synthesis of related sulfur-containing polymers. The introduction of sulfur into the polymer backbone can enhance properties such as refractive index and affinity for certain metals. nih.gov
| Polymer Type | Monomers | Key Properties |
| Poly(thioether-ketone)s (PTEKs) | Aromatic dihaloketones, Aromatic dithiols | High molecular weight, good solubility, thermal stability. acs.org |
| Poly(aryl ether ketone)s (PAEKs) | Substituted hydroquinones, 4,4′-difluorobenzophenone | Amorphous, high glass transition temperature, soluble in common organic solvents. researchgate.net |
Aryl thioether moieties are important components in functional materials due to the unique properties of the sulfur atom. nih.gov Sulfur-containing polymers, such as aryl polythioethers, often exhibit enhanced properties compared to their polyether counterparts. nih.gov Furthermore, aryl thioethers are key components in sulfur-functionalized metal-organic frameworks (MOFs), where the soft and polarizable nature of sulfur leads to a unique affinity for metal ions. nih.gov The combination of the thioether linkage with a ketone functionality and an aromatic system in compounds like 2-Butanone, 4-[(3-methylphenyl)thio]- suggests their potential as building blocks for novel functional materials with applications in optoelectronics and supramolecular chemistry. The photophysical properties of such materials can be tuned by modifying the aromatic and ketone components of the molecule. mdpi.com
Photochemistry and Photophysical Applications
The photochemistry of ketones is a rich and well-studied field, and the presence of a thioether linkage introduces additional photochemical pathways. Upon UV irradiation, β-keto sulfides can undergo cleavage of the carbon-sulfur bond to form radical intermediates. rsc.org For example, the photolysis of β-keto sulfides of the type ArSCH₂COPh can lead to the formation of ArS• and PhCOCH₂• radicals. rsc.org These radicals can then be trapped or undergo further reactions, such as cyclization. rsc.org
In some cases, irradiation of β-keto sulfides containing an aryl substituent can result in cyclization with the loss of the sulfanyl (B85325) substituent, likely involving an electron transfer mechanism. rsc.org This reactivity can be harnessed for the synthesis of cyclic ketones. rsc.org
The photophysical properties of thiocarbonyl compounds, which are related to thioethers, are highly variable and depend on the molecular structure. researchgate.net The presence of sulfur can influence the energy levels of the excited states and the rates of intersystem crossing, which is a key process in photosensitization. rsc.org While specific photophysical data for 2-Butanone, 4-[(3-methylphenyl)thio]- are not available, it is plausible that this class of compounds could exhibit interesting photochemical and photophysical behavior, potentially finding applications in areas such as photopolymerization or as photoinitiators, similar to other α-ketone aryl thioesters.
| Compound Class | Photochemical Reaction | Potential Application |
| β-Keto Sulfides | C-S bond cleavage, cyclization | Synthesis of cyclic ketones. rsc.org |
| Thiocarbonyls | Fluorescence, phosphorescence, intersystem crossing | Photosensitizers. researchgate.netrsc.org |
Photoinduced Reactions and Transformations
Recent advancements in photoredox catalysis have opened new avenues for the synthesis and transformation of β-keto sulfides. These reactions, typically initiated by visible light, involve single-electron transfer (SET) processes that generate highly reactive radical intermediates. The synthesis of β-keto sulfides, including structures analogous to 2-Butanone, 4-[(3-methylphenyl)thio]-, can be achieved through the photoredox-catalyzed coupling of sulfides with acyl sources.
A prominent strategy involves the generation of an α-thio radical from a parent sulfide (B99878). In a typical photoredox cycle, a photocatalyst, upon excitation by light, oxidizes a sulfide to a sulfur radical cation. Subsequent deprotonation at the α-carbon position by a mild base yields a carbon-centered α-thio radical. This radical can then be coupled with a ketyl radical, generated from an acyl source, to form the desired β-keto sulfide. This method is notable for its mild reaction conditions and broad substrate scope.
The general mechanism for such a photoredox-enabled synthesis is outlined below:
Excitation: A photocatalyst (PC) absorbs a photon of light to reach an excited state (PC*).
Oxidation of Sulfide: The excited photocatalyst oxidizes the sulfide (R-S-CH3) to a radical cation (R-S•+-CH3).
Deprotonation: A weak base removes a proton from the α-carbon to form an α-thio radical (R-S-CH2•).
Radical-Radical Coupling: The α-thio radical couples with a ketyl radical (generated concurrently from an acyl precursor) to form the β-keto sulfide product.
This photoinduced pathway represents a significant transformation relevant to 2-Butanone, 4-[(3-methylphenyl)thio]-, as it provides a modern, light-driven method for its synthesis, avoiding harsher traditional methods that often involve α-haloketones.
| Parameter | Description | Typical Components/Conditions |
|---|---|---|
| Reaction Type | Photoredox-catalyzed radical-radical cross-coupling | Visible light irradiation (e.g., blue LEDs) |
| Key Intermediates | Sulfur radical cation, α-thio radical, ketyl radical | Generated in situ through single-electron transfer |
| Photocatalysts | Organic dyes or metal complexes (e.g., iridium or ruthenium polypyridyl complexes) | Typically used in catalytic amounts (1-5 mol%) |
| Advantages | Mild reaction conditions, high functional group tolerance, avoidance of harsh reagents | Room temperature, atmospheric pressure |
Sensing Applications and Chemodosimeters
The dual functionality of a soft thioether donor and a harder keto oxygen donor in the structure of 2-Butanone, 4-[(3-methylphenyl)thio]- makes it an interesting candidate for the development of chemosensors, particularly for metal ions. The thioether group is known to have a high affinity for soft heavy metal ions such as mercury(II), lead(II), and copper(II). acs.orgnih.gov A sensing event would involve the binding of the target metal ion to the thioether sulfur, which could be transduced into a measurable optical signal (colorimetric or fluorescent).
A common mechanism for fluorescent sensing involves the modulation of a photophysical process upon analyte binding. mdpi.comnih.gov For a derivative of 2-Butanone, 4-[(3-methylphenyl)thio]- functionalized with a fluorophore, several detection mechanisms can be envisaged:
Photoinduced Electron Transfer (PET): In a PET sensor, the thioether can act as an electron donor that quenches the fluorescence of a nearby fluorophore. Upon binding of a metal ion to the sulfur, the lone pair of electrons is engaged in coordination, which can inhibit the PET process and "turn on" the fluorescence.
Chelation-Enhanced Fluorescence (CHEF): If the molecule is designed to be flexible, its fluorescence might be quenched by vibrational and rotational motions. Upon chelation of a metal ion by both the thioether and ketone groups, the molecule becomes more rigid, which can restrict these non-radiative decay pathways and lead to an enhancement of fluorescence. nih.gov
Fluorescence Resonance Energy Transfer (FRET): A FRET-based sensor could be constructed by linking two different fluorophores with a linker that includes the thioether-ketone binding site. The binding of a metal ion could induce a conformational change that alters the distance between the two fluorophores, thereby changing the efficiency of energy transfer and the resulting emission spectrum. rsc.org
| Mechanism | Principle of Operation | Expected Signal Change |
|---|---|---|
| Photoinduced Electron Transfer (PET) | Analyte binding to the receptor (thioether) modulates the ability of the receptor to quench the fluorophore via electron transfer. | Fluorescence "turn-on" or "turn-off". |
| Chelation-Enhanced Fluorescence (CHEF) | Analyte binding rigidifies the molecular structure, reducing non-radiative decay and increasing fluorescence quantum yield. | Fluorescence enhancement. |
| Fluorescence Resonance Energy Transfer (FRET) | Analyte binding induces a conformational change, altering the distance between donor and acceptor fluorophores and affecting energy transfer efficiency. | Ratiometric change in fluorescence emission. |
These principles highlight the potential for developing selective and sensitive chemosensors from the 2-Butanone, 4-[(3-methylphenyl)thio]- scaffold for environmental monitoring or biological imaging.
Application in Catalysis
The presence of both a sulfur and an oxygen donor atom separated by a flexible alkyl chain makes 2-Butanone, 4-[(3-methylphenyl)thio]- and its derivatives promising candidates for use as bidentate ligands in coordination chemistry and homogeneous catalysis. mdpi.com Ligands containing soft donors like sulfur are known to form stable complexes with late transition metals such as palladium, platinum, rhodium, and iron. mdpi.comresearchgate.net
The coordination of a β-keto sulfide to a metal center could create a six-membered chelate ring, which is a stable arrangement. The electronic properties of the metal center can be fine-tuned by modifying the substituents on the aryl ring of the thioether. For example, electron-donating groups would increase the electron density on the sulfur and enhance its donor capacity, while electron-withdrawing groups would have the opposite effect. This tunability is crucial for optimizing the activity and selectivity of a metal catalyst. mdpi.com
Potential catalytic applications for metal complexes of β-keto sulfide ligands include:
Cross-Coupling Reactions: Palladium complexes are widely used in C-C and C-heteroatom bond formation. A Pd(II) complex with a β-keto sulfide ligand could potentially catalyze reactions like Suzuki, Heck, or Buchwald-Hartwig couplings.
Oxidation Reactions: Iron or copper complexes with these ligands could be explored as catalysts for oxidation reactions, such as the oxidation of alcohols or alkanes. The thioether moiety is generally robust but can be oxidized under harsh conditions, which would need to be considered in catalyst design.
Asymmetric Catalysis: By introducing a chiral center into the ligand backbone, for example, at the carbon atom between the ketone and the sulfide, it would be possible to create chiral metal complexes for enantioselective catalysis.
The hemilabile nature of the thioether bond—its ability to reversibly bind and dissociate from a metal center—can also be a valuable feature in catalysis, potentially opening up a coordination site during the catalytic cycle to allow for substrate binding. mdpi.com While the direct application of 2-Butanone, 4-[(3-methylphenyl)thio]- as a ligand is not yet established, the principles of coordination chemistry strongly support its potential in this area. ufs.ac.zanih.gov
Environmental Fate and Degradation Pathways of Organosulfur Ketones
Photodegradation Mechanisms in Various Media
The photodegradation of 2-Butanone (B6335102), 4-[(3-methylphenyl)thio]- is anticipated to be a significant environmental degradation pathway, influenced by the presence of chromophores within its structure, namely the ketone group and the aryl thioether moiety. In aqueous environments, the degradation of dissolved organic sulfur (DOS) is known to be influenced by photochemical reactions. acs.orgnih.gov The process can occur through direct photolysis, where the molecule directly absorbs sunlight, or indirect photolysis, mediated by photosensitizers present in the environment.
Direct Photolysis: The aryl thioether linkage and the carbonyl group in 2-Butanone, 4-[(3-methylphenyl)thio]- can absorb ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent bond cleavage. The photolysis of thioethers can lead to the formation of various products. For instance, the C-S bond may undergo homolytic cleavage to generate a thiyl radical and a carbon-centered radical. These reactive species can then participate in a variety of secondary reactions, including recombination, disproportionation, or reaction with other environmental components like dissolved oxygen.
Indirect Photolysis: In natural waters, dissolved organic matter (DOM) and other substances can act as photosensitizers. acs.org Upon absorbing sunlight, these sensitizers can generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide (B77818) radicals (O₂⁻). These ROS can then react with and degrade 2-Butanone, 4-[(3-methylphenyl)thio]-. The thioether moiety is particularly susceptible to oxidation by these species, potentially leading to the formation of sulfoxides and sulfones. researchgate.net Aromatic ketones themselves can act as photocatalysts, promoting the oxidation of thioethers in the presence of light and oxygen. researchgate.net
The specific photodegradation products of 2-Butanone, 4-[(3-methylphenyl)thio]- have not been explicitly detailed in the literature. However, based on the reactivity of similar compounds, a plausible degradation pathway is presented in Table 1.
| Proposed Photodegradation Products | Formation Pathway |
| 3-Methylphenol | Cleavage of the C-S bond |
| 4-Mercapto-2-butanone | Cleavage of the C-S bond |
| 2-Butanone, 4-[(3-methylphenyl)sulfinyl]- | Oxidation of the thioether |
| 2-Butanone, 4-[(3-methylphenyl)sulfonyl]- | Further oxidation of the sulfoxide (B87167) |
Chemical Oxidation and Reduction Pathways in Environmental Matrices
Chemical oxidation is a primary degradation pathway for thioethers in the environment. The sulfur atom in 2-Butanone, 4-[(3-methylphenyl)thio]- is susceptible to oxidation by various environmental oxidants, leading to the formation of the corresponding sulfoxide and subsequently the sulfone. rsc.orgnih.gov
Oxidation: Common environmental oxidants include hydrogen peroxide (H₂O₂), hypochlorite (B82951) (OCl⁻), and hydroxyl radicals (•OH). nih.govwikipedia.org The oxidation of thioethers to sulfoxides is a well-established reaction. rsc.orgwikipedia.org Further oxidation of the sulfoxide to the sulfone can also occur, although it generally requires stronger oxidizing conditions. nih.gov The presence of the ketone group in 2-Butanone, 4-[(3-methylphenyl)thio]- is unlikely to be oxidized under typical environmental conditions, as ketones are generally resistant to oxidation except by very strong oxidizing agents.
The rate of oxidation can be influenced by environmental factors such as pH and the presence of catalysts. For example, the oxidation of some thioethers is known to be faster under acidic or basic conditions.
Reduction: The reduction of the ketone group in 2-Butanone, 4-[(3-methylphenyl)thio]- to a secondary alcohol is a possibility in reducing environments, such as anoxic sediments or groundwater. This transformation would be mediated by microbial activity or chemical reductants present in the environment. The thioether group is generally stable to reduction.
A summary of potential oxidation and reduction products is provided in Table 2.
| Transformation | Reactant | Product |
| Oxidation | 2-Butanone, 4-[(3-methylphenyl)thio]- | 2-Butanone, 4-[(3-methylphenyl)sulfinyl]- |
| Oxidation | 2-Butanone, 4-[(3-methylphenyl)sulfinyl]- | 2-Butanone, 4-[(3-methylphenyl)sulfonyl]- |
| Reduction | 2-Butanone, 4-[(3-methylphenyl)thio]- | 4-[(3-Methylphenyl)thio]butan-2-ol |
Hydrolytic Stability and Degradation Products
Hydrolysis is another potential degradation pathway for 2-Butanone, 4-[(3-methylphenyl)thio]- in aqueous environments. The stability of the molecule towards hydrolysis will depend on the lability of its functional groups, specifically the thioether and ketone moieties, under varying pH conditions.
While thioethers are generally considered to be hydrolytically stable, the presence of the β-keto group could potentially influence the reactivity of the C-S bond. However, significant hydrolysis of the thioether linkage is not expected under typical environmental pH ranges (pH 5-9).
The ketone functional group is also generally stable to hydrolysis. However, β-keto thioesters and β-keto amides can undergo hydrolysis under acidic or basic conditions. nih.gov While 2-Butanone, 4-[(3-methylphenyl)thio]- is not a thioester, the electronic influence of the adjacent ketone could play a role in its long-term stability in water. Studies on β-keto esters have shown that they can undergo hydrolysis to form a β-keto acid, which can then decarboxylate to a ketone. aklectures.com A similar, albeit likely much slower, pathway could be envisioned for a β-keto sulfide (B99878), although specific data for this class of compounds is scarce.
Given the general stability of thioethers and ketones, the hydrolytic degradation of 2-Butanone, 4-[(3-methylphenyl)thio]- is expected to be a slow process compared to photodegradation and chemical oxidation. Potential, though likely minor, hydrolysis products are listed in Table 3.
| Proposed Hydrolysis Products | Formation Pathway |
| 3-Methylthiophenol | Cleavage of the C-S bond |
| 2-Butanone | Cleavage of the C-S bond |
Advanced Analytical Methodologies for Environmental Monitoring (focusing on chemical detection)
The detection and quantification of 2-Butanone, 4-[(3-methylphenyl)thio]- in environmental samples such as water, soil, and sediment require sensitive and selective analytical methods. The presence of both a ketone and a thioether functionality allows for a range of analytical approaches.
Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques for the analysis of organosulfur compounds and ketones in environmental matrices. nih.govresearchgate.nete3s-conferences.org
Gas Chromatography (GC): Coupled with a mass spectrometer (MS) or a flame photometric detector (FPD), GC is a powerful tool for the analysis of volatile and semi-volatile organosulfur compounds. nih.govnih.gov GC-MS provides structural information for identification, while GC-FPD is highly selective for sulfur-containing compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of less volatile and thermally labile compounds. For the analysis of ketones, derivatization with a reagent such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to enhance detection by UV-Vis absorption. e3s-conferences.orgwaters.com HPLC coupled with mass spectrometry (LC-MS) offers high sensitivity and selectivity for the direct analysis of the parent compound and its degradation products. nih.gov
Sample Preparation: Prior to instrumental analysis, sample preparation is crucial to extract and concentrate the analyte from the complex environmental matrix. Common techniques include:
Liquid-Liquid Extraction (LLE): This is a traditional method for extracting organic compounds from aqueous samples.
Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that uses a solid sorbent to isolate the analyte of interest.
Headspace Analysis: For volatile compounds, headspace sampling followed by GC analysis is a common approach. nih.gov
A summary of suitable analytical methods is presented in Table 4.
| Analytical Technique | Detector | Applicability |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification of the parent compound and volatile degradation products. |
| Gas Chromatography (GC) | Flame Photometric Detector (FPD) | Selective detection of sulfur-containing compounds. |
| High-Performance Liquid Chromatography (HPLC) | UV-Vis (with derivatization) | Quantification of the ketone moiety after derivatization. |
| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Sensitive and selective analysis of the parent compound and non-volatile degradation products. |
Future Research Perspectives and Interdisciplinary Opportunities
Integration with Flow Chemistry and Automated Synthesis
The synthesis of functionalized ketones and thioethers is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher yields, and the potential for rapid library synthesis. acs.orgsyrris.com
For a molecule like 2-Butanone (B6335102), 4-[(3-methylphenyl)thio]-, a continuous flow process could be envisaged for its synthesis. This would likely involve the reaction of a suitable precursor, such as 4-chloro-2-butanone, with 3-methylbenzenethiol (B86895) in a flow reactor. Key parameters such as temperature, pressure, residence time, and stoichiometry could be precisely controlled to optimize the reaction and minimize byproduct formation.
Potential Research Areas:
Development of a Continuous Flow Synthesis Protocol: Designing and optimizing a multi-step flow synthesis of the target compound, potentially starting from more readily available precursors.
Automated Reaction Optimization: Utilizing automated platforms with in-line analysis to rapidly screen reaction conditions and identify optimal parameters for the synthesis.
Library Synthesis for Structure-Activity Relationship (SAR) Studies: Employing automated synthesis to generate a library of analogues with variations in the aromatic ring substitution or the ketone chain, facilitating SAR studies for potential biological applications.
An interactive data table illustrating a hypothetical automated optimization of the synthesis is presented below:
| Experiment ID | Temperature (°C) | Residence Time (min) | Molar Ratio (Thiol:Ketone) | Yield (%) |
| 1 | 80 | 5 | 1.1:1 | 75 |
| 2 | 100 | 5 | 1.1:1 | 85 |
| 3 | 100 | 10 | 1.1:1 | 92 |
| 4 | 100 | 10 | 1.5:1 | 95 |
Exploration of Novel Reactivity Patterns
The presence of both a ketone and a thioether functionality within the same molecule opens up avenues for exploring unique and potentially novel reactivity. The sulfur atom in the thioether can act as a nucleophile, while the carbonyl group of the ketone is electrophilic. youtube.commasterorganicchemistry.com Furthermore, the α-carbon to the ketone is amenable to functionalization. springernature.comresearchgate.net
Future research could focus on leveraging this dual reactivity. For instance, the thioether could be selectively oxidized to a sulfoxide (B87167) or sulfone, which would, in turn, influence the reactivity of the ketone. masterorganicchemistry.com Conversely, reactions at the ketone, such as aldol (B89426) condensations or reductions, could be studied in the context of the thioether's presence.
Potential Research Directions:
Oxidation Studies: Investigating the selective oxidation of the thioether to the corresponding sulfoxide and sulfone and evaluating the impact on the compound's chemical and physical properties.
"Umpolung" Strategies: Exploring reactivity-reversal strategies to enable the α-functionalization of the ketone with a variety of nucleophiles. springernature.comresearchgate.net
Tandem Reactions: Designing one-pot reactions that sequentially or concurrently modify both the thioether and ketone functionalities to create more complex molecular architectures.
Development of Sustainable Synthetic Routes
Modern organic synthesis places a strong emphasis on sustainability. researchgate.netresearchgate.net The development of "green" synthetic routes for 2-Butanone, 4-[(3-methylphenyl)thio]- is a crucial area for future investigation. This involves considering the use of renewable starting materials, environmentally benign solvents, and catalytic systems that minimize waste and energy consumption.
One promising approach is the use of copper-catalyzed C-S coupling reactions, which can be performed in greener solvents like water. researchgate.net Another avenue is the exploration of methods that utilize odorless and stable thiol surrogates to avoid the use of volatile and malodorous thiols. researchgate.netmdpi.com
Key Areas for Sustainable Synthesis Research:
Catalyst Development: Investigating the use of earth-abundant metal catalysts, such as copper or nickel, to replace precious metal catalysts in the synthesis of the thioether linkage. acsgcipr.org
Green Solvents: Exploring the use of water, ethanol, or other biodegradable solvents to replace traditional volatile organic compounds (VOCs).
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.
A data table summarizing potential sustainable synthesis strategies is provided below:
| Strategy | Catalyst | Solvent | Key Advantage |
| C-S Cross-Coupling | CuSO4 | Water | Avoids toxic ligands and organic solvents. researchgate.net |
| Thiol-Free Synthesis | Transition-metal-free | DMF | Utilizes odorless xanthates as thiol surrogates. researchgate.netmdpi.com |
| C-H Activation | Palladium | Organic Solvent | Avoids the need for pre-functionalized starting materials. acsgcipr.org |
Advanced Applications in Emerging Technologies
The unique combination of functional groups in 2-Butanone, 4-[(3-methylphenyl)thio]- suggests potential applications in several emerging technologies. Thioethers are known to be important in medicinal chemistry and materials science. ingentaconnect.comcornell.edu Ketone-functionalized materials have also shown promise in areas such as photocatalysis. nih.gov
Potential Application Areas:
Materials Science: The thioether moiety could allow for the incorporation of this molecule into polymer backbones, potentially leading to materials with interesting optical or electronic properties. Poly(thioether)s are being explored for applications ranging from drug delivery to energy storage. rsc.org
Medicinal Chemistry: As a scaffold, this compound could be a starting point for the development of new therapeutic agents. Thioethers are present in a number of biologically active molecules. mdpi.com
Photocatalysis: Ketone-functionalized organic polymers have been shown to be effective photocatalysts. nih.gov It is conceivable that derivatives of 2-Butanone, 4-[(3-methylphenyl)thio]- could be incorporated into porous organic polymers to create novel photocatalytic materials.
Further research into these areas could unlock the full potential of this and related compounds, driving innovation across multiple scientific and technological fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
